molecular formula C16H11N3O2S2 B15104741 N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide

Cat. No.: B15104741
M. Wt: 341.4 g/mol
InChI Key: GULUISFRHMAYPM-UHFFFAOYSA-N
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Description

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide is a complex organic compound featuring a thiazoloquinoline core fused with a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazoloquinoline core, followed by the introduction of the methoxy group and the thiophene carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with similar structural features.

    4-Methoxyphenethylamine: Shares the methoxy functional group.

Uniqueness

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide is unique due to its specific combination of the thiazoloquinoline core and thiophene carboxamide moiety, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H11N3O2S2

Molecular Weight

341.4 g/mol

IUPAC Name

N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C16H11N3O2S2/c1-21-10-8-12-14(9-4-2-6-17-13(9)10)18-16(23-12)19-15(20)11-5-3-7-22-11/h2-8H,1H3,(H,18,19,20)

InChI Key

GULUISFRHMAYPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)C4=CC=CS4

Origin of Product

United States

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